![molecular formula C19H13NOS B5723165 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile, also known as PTFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in inducing apoptosis in cancer cells is believed to involve the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to downregulate the expression of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has also been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. In addition, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit low toxicity towards normal cells and tissues.
实验室实验的优点和局限性
One advantage of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is also relatively easy to synthesize and purify, making it accessible for use in various research settings. However, one limitation of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is its potential toxicity towards cells and tissues, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile. One direction is to further investigate its mechanism of action in inducing apoptosis in cancer cells, with the aim of developing more effective anti-cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of novel materials with unique properties. Finally, further research is needed to assess the safety and toxicity of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile towards cells and tissues, with the aim of developing safer and more effective compounds for use in various research settings.
Conclusion
In conclusion, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action in inducing apoptosis in cancer cells involves the inhibition of the Akt signaling pathway, and it has been shown to exhibit low toxicity towards normal cells and tissues. While there are limitations to its use in certain experiments, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile remains a promising compound for future research.
合成方法
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of furfural with phenylacetylene, followed by the reaction of the resulting product with phenylthiol and acrylonitrile. The final product is obtained through purification and isolation steps.
科学研究应用
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a versatile reagent for the synthesis of various compounds.
属性
IUPAC Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c20-14-16(15-7-3-1-4-8-15)13-17-11-12-19(21-17)22-18-9-5-2-6-10-18/h1-13H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKRPXFDOQIKC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
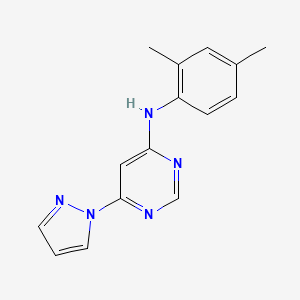
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
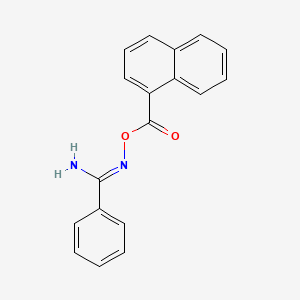
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

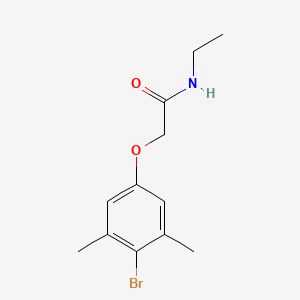
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

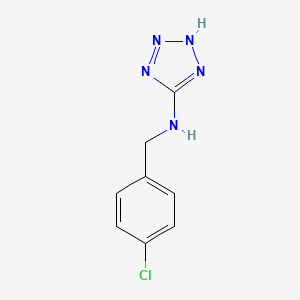
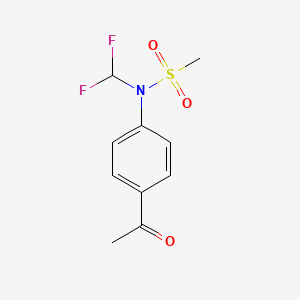

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)